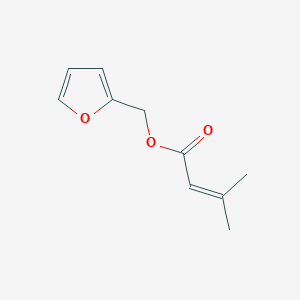![molecular formula C5H5N3 B14707760 2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene CAS No. 23778-61-2](/img/structure/B14707760.png)
2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Triazabicyclo[420]octa-3,5,7-triene is a unique bicyclic compound characterized by its triazabicyclo structure
Méthodes De Préparation
The synthesis of 2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene typically involves a series of reactions starting from terminal aryl alkynes. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Analyse Des Réactions Chimiques
2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketone derivatives, while reduction reactions may produce dihydro derivatives .
Applications De Recherche Scientifique
2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities . In the industrial sector, it is used in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of 2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene can be compared with other similar compounds such as bicyclo[4.2.0]octa-1,3,5-triene and azabicyclo[4.2.0]octa-1,3,5-trien-8-one . While these compounds share a similar bicyclic structure, this compound is unique due to the presence of three nitrogen atoms in its structure, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
23778-61-2 |
|---|---|
Formule moléculaire |
C5H5N3 |
Poids moléculaire |
107.11 g/mol |
Nom IUPAC |
2,3,5-triazabicyclo[4.2.0]octa-3,5,7-triene |
InChI |
InChI=1S/C5H5N3/c1-2-5-4(1)6-3-7-8-5/h1-3,5,8H |
Clé InChI |
UHUHOWFDRKFQBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=NNC21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


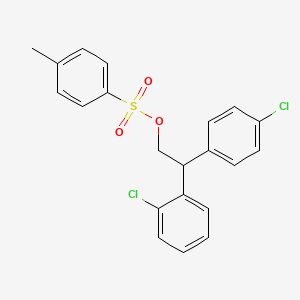
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)


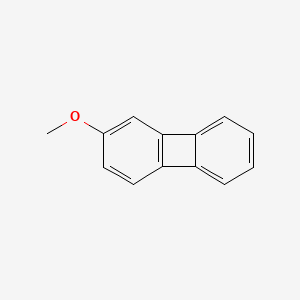
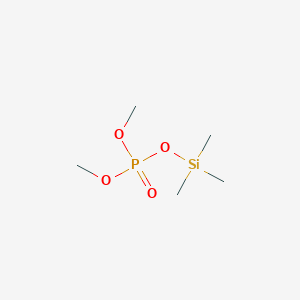
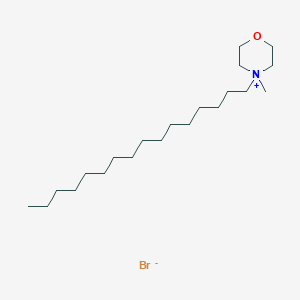
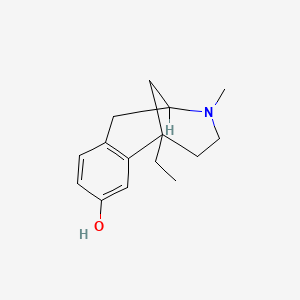
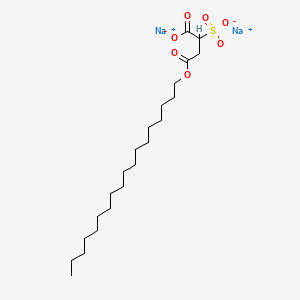
![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)

